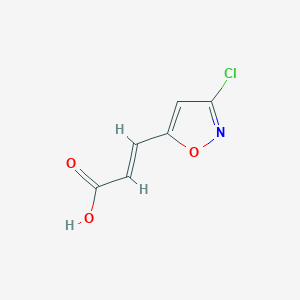
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid is an organic compound that features a unique structure combining a chloro-substituted oxazole ring with a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid typically involves the formation of the oxazole ring followed by the introduction of the chloro substituent and the propenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by chlorination and subsequent reaction with acryloyl chloride to introduce the propenoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(3-bromo-1,2-oxazol-5-yl)prop-2-enoic acid: Similar structure with a bromo substituent instead of chloro.
(2E)-3-(3-fluoro-1,2-oxazol-5-yl)prop-2-enoic acid: Contains a fluoro group instead of chloro.
(2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid: Features a methyl group instead of chloro.
Uniqueness
The chloro substituent in (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
80403-86-7 |
|---|---|
Molekularformel |
C6H4ClNO3 |
Molekulargewicht |
173.55 g/mol |
IUPAC-Name |
(E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h1-3H,(H,9,10)/b2-1+ |
InChI-Schlüssel |
SIEZRBMEOIIOCO-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(ON=C1Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(ON=C1Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
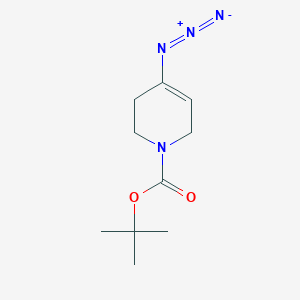
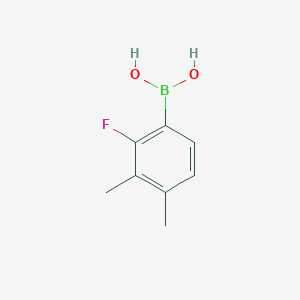
amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
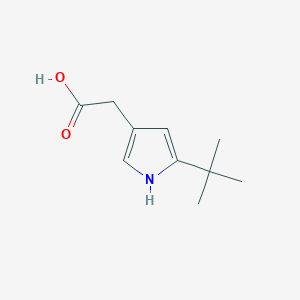
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
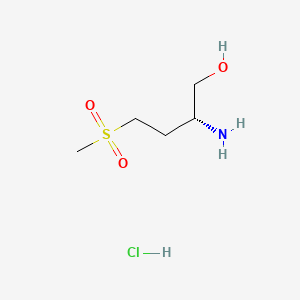
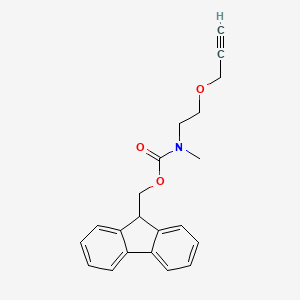
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
